

(R)-1-Boc-3-isobutylpiperazine: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 1-Boc-3-isobutylpiperazine

Cat. No.: B1282807

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Introduction: (R)-**1-Boc-3-isobutylpiperazine** is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a privileged scaffold in numerous approved therapeutics, this compound offers a versatile platform for the synthesis of novel drug candidates. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the 4-position of the piperazine ring, while the isobutyl group at the 3-position provides a key structural element for modulating pharmacological activity. This technical guide provides an in-depth overview of the molecular properties, a representative synthesis protocol, and the potential applications of (R)-**1-Boc-3-isobutylpiperazine** for researchers, scientists, and drug development professionals.

Core Molecular Data

A summary of the key quantitative data for (R)-**1-Boc-3-isobutylpiperazine** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₂	[1]
Molecular Weight	242.35774 g/mol	[1]
CAS Number	928025-61-0	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (R)-**1-Boc-3-isobutylpiperazine** is not readily available in the public domain, a representative procedure can be adapted from the synthesis of structurally similar compounds, such as (R)-1-Boc-3-hydroxymethylpiperazine[3]. The following is a generalized, two-step protocol that illustrates a potential synthetic route.

Step 1: Boc Protection of (R)-2-isobutylpiperazine

This initial step involves the selective protection of one of the nitrogen atoms of the piperazine ring with a Boc group.

- Materials: (R)-2-isobutylpiperazine, di-tert-butyl dicarbonate (Boc)₂O, sodium hydroxide, water, and an appropriate organic solvent (e.g., dichloromethane).
- Procedure:
 - Dissolve (R)-2-isobutylpiperazine in an aqueous solution of sodium hydroxide.
 - Cool the solution in an ice bath.
 - Add di-tert-butyl dicarbonate dropwise to the stirred solution.
 - Allow the reaction to proceed at room temperature for 10-13 hours.
 - After the reaction is complete, extract the product with an organic solvent.
 - Combine the organic phases and wash with 1M hydrochloric acid.
 - Dry the organic phase with anhydrous sodium sulfate and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by crystallization to yield (R)-**1-Boc-3-isobutylpiperazine**.

Step 2: Deprotection (Optional)

The Boc group can be removed under acidic conditions to liberate the secondary amine for further functionalization.

- Materials: (R)-**1-Boc-3-isobutylpiperazine**, 6N hydrochloric acid, ether, and potassium hydroxide.
- Procedure:
 - Dissolve the Boc-protected intermediate in 6N HCl.
 - Wash the solution with ether.
 - Basify the aqueous phase with solid potassium hydroxide to a pH of 11.
 - Extract the deprotected product with an appropriate organic solvent.
 - Dry the combined organic phases over sodium sulfate and concentrate to yield the final product.

Applications in Drug Discovery

Boc-protected piperazines are crucial intermediates in the synthesis of a wide range of biologically active compounds[4]. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS) and in anti-infective agents[5]. The versatility of the piperazine scaffold allows for the development of molecules with diverse pharmacological activities[6].

The "(R)-**1-Boc-3-isobutylpiperazine**" intermediate can be utilized in various synthetic strategies, including:

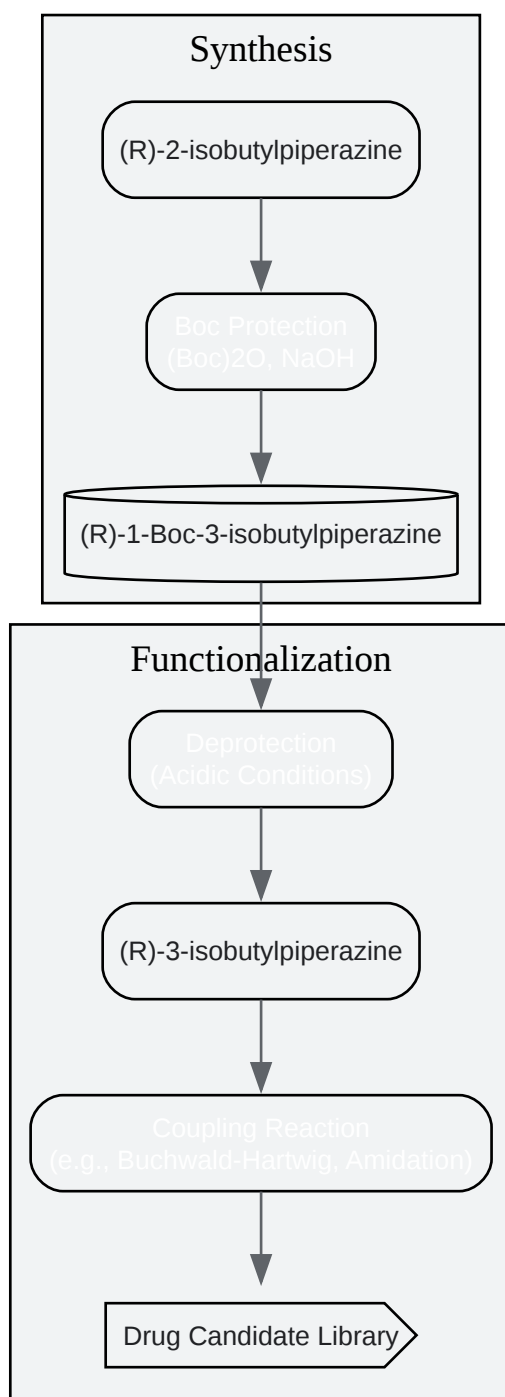
- Buchwald-Hartwig Amination: The free amine, after deprotection, can react with various aryl halides to form corresponding amine derivatives[7][8].
- Amide Coupling: The secondary amine can be acylated to introduce a wide range of functional groups.
- Reductive Amination: The amine can be reacted with aldehydes or ketones to introduce further substituents.

These synthetic routes enable the generation of libraries of compounds for screening against various biological targets. The chirality at the 3-position is particularly important, as often only

one enantiomer of a drug molecule exhibits the desired therapeutic effect^[9].

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of (R)-**1-Boc-3-isobutylpiperazine** in a drug discovery context.



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Synthetic workflow for (R)-1-Boc-3-isobutylpiperazine.

This technical guide provides a foundational understanding of (R)-1-Boc-3-isobutylpiperazine for its application in research and development. Its versatile chemical nature and the

established importance of the piperazine scaffold underscore its potential as a valuable building block in the creation of next-generation therapeutics.

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- To cite this document: BenchChem. [(R)-1-Boc-3-isobutylpiperazine: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282807#r-1-boc-3-isobutylpiperazine-molecular-weight]

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